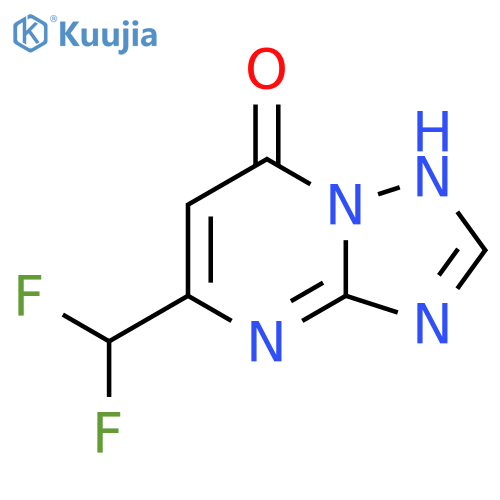

Cas no 827587-45-1 (5-(Difluoromethyl)1,2,4triazolo1,5-apyrimidin-7-ol)

5-(Difluoromethyl)1,2,4triazolo1,5-apyrimidin-7-ol 化学的及び物理的性質

名前と識別子

-

- 5-(difluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol

- 5-(difluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

- 5-(Difluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

- SBB025300

- STK302851

- STK352246

- 5-(DIFLUOROMETHYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-OL

- 5-(difluoromethyl)-4,8-dihydro-1,2,4-triazolo[1,5-a]pyrimidin-7-one

- 5-(Difluoromethyl)1,2,4triazolo1,5-apyrimidin-7-ol

-

- MDL: MFCD04048769

- インチ: 1S/C6H4F2N4O/c7-5(8)3-1-4(13)12-6(11-3)9-2-10-12/h1-2,5H,(H,9,10,11)

- InChIKey: RLKMNQGQPSTGAH-UHFFFAOYSA-N

- SMILES: FC(C1=CC(N2C(N=CN2)=N1)=O)F

計算された属性

- 水素結合ドナー数: 1

- 氢键受体数量: 4

- 重原子数量: 13

- 回転可能化学結合数: 1

- 複雑さ: 347

- XLogP3: -0.2

- トポロジー分子極性表面積: 57.1

5-(Difluoromethyl)1,2,4triazolo1,5-apyrimidin-7-ol Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| TRC | D180280-500mg |

5-(Difluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol |

827587-45-1 | 500mg |

$ 550.00 | 2022-06-05 | ||

| Matrix Scientific | 175663-5g |

5-(Difluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol |

827587-45-1 | 5g |

$1260.00 | 2023-09-06 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1431275-250mg |

5-(Difluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol |

827587-45-1 | 98% | 250mg |

¥5061.00 | 2024-07-28 | |

| TRC | D180280-1000mg |

5-(Difluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol |

827587-45-1 | 1g |

$ 915.00 | 2022-06-05 | ||

| TRC | D180280-2500mg |

5-(Difluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol |

827587-45-1 | 2500mg |

$ 1820.00 | 2022-06-05 | ||

| Matrix Scientific | 175663-1g |

5-(Difluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol |

827587-45-1 | 1g |

$540.00 | 2023-09-06 | ||

| Matrix Scientific | 175663-10g |

5-(Difluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol |

827587-45-1 | 10g |

$1764.00 | 2023-09-06 |

5-(Difluoromethyl)1,2,4triazolo1,5-apyrimidin-7-ol 関連文献

-

Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122

-

Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820

-

Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957

-

Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494

-

Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988

-

Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513

-

Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397

5-(Difluoromethyl)1,2,4triazolo1,5-apyrimidin-7-olに関する追加情報

Introduction to 5-(Difluoromethyl)-1,2,4-triazolo[1,5-a]pyrimidin-7-ol (CAS No. 827587-45-1)

The compound 5-(Difluoromethyl)-1,2,4-triazolo[1,5-a]pyrimidin-7-ol, identified by its CAS number 827587-45-1, represents a significant advancement in the field of heterocyclic chemistry and pharmaceutical research. This molecule belongs to the triazolo-pyrimidine class, a scaffold that has garnered considerable attention due to its versatile biological activities and structural potential. The presence of a difluoromethyl group at the 5-position introduces unique electronic and steric properties, making it a valuable candidate for further exploration in drug discovery.

Recent studies have highlighted the importance of fluorinated aromatic and heterocyclic compounds in medicinal chemistry. The difluoromethyl substituent, in particular, is known for its ability to enhance metabolic stability, improve binding affinity, and modulate pharmacokinetic profiles of drug candidates. In the context of 5-(Difluoromethyl)-1,2,4-triazolo[1,5-a]pyrimidin-7-ol, this moiety may contribute to its potential as an intermediate or lead compound in the development of novel therapeutic agents.

The triazolo-pyrimidine core is a privileged structure in pharmaceutical research, exhibiting a wide range of biological activities including antimicrobial, antiviral, anti-inflammatory, and anticancer properties. The specific arrangement of nitrogen atoms in the triazolo-pyrimidine ring system allows for interactions with various biological targets, making it an attractive scaffold for structure-activity relationship (SAR) studies. The addition of the 7-hydroxyl group further diversifies the chemical space and may influence the compound's solubility, bioavailability, and overall pharmacological properties.

Current research in this area has demonstrated that derivatives of triazolo-pyrimidines can exhibit potent activity against several diseases. For instance, modifications at the 5-(Difluoromethyl) position have been shown to enhance the efficacy of compounds targeting kinases and other enzymes involved in cancer progression. Additionally, the hydroxyl group at the 7-position may serve as a site for further functionalization, allowing chemists to explore new analogs with tailored biological responses.

The synthesis of 5-(Difluoromethyl)-1,2,4-triazolo[1,5-a]pyrimidin-7-ol involves multi-step organic transformations that highlight the synthetic versatility of heterocyclic systems. Key steps typically include cyclization reactions to form the triazolo-pyrimidine core followed by selective fluorination and hydroxylation. Advanced synthetic methodologies such as transition-metal-catalyzed cross-coupling reactions have been employed to improve yields and regioselectivity. These synthetic strategies are crucial for producing complex molecules like this one with high purity and scalability.

In terms of biological evaluation, preliminary studies on 5-(Difluoromethyl)-1,2,4-triazolo[1,5-a]pyrimidin-7-ol have shown promising results in vitro. The compound has demonstrated inhibitory activity against certain enzymes and cell lines relevant to human health conditions. Further investigations are warranted to elucidate its mechanism of action and potential therapeutic applications. Collaborative efforts between synthetic chemists and biologists are essential to translate these findings into clinical candidates.

The impact of computational chemistry on the study of such compounds cannot be overstated. Molecular modeling techniques have been instrumental in predicting binding modes and optimizing lead structures. By leveraging virtual screening platforms, researchers can rapidly assess the potential interactions between 5-(Difluoromethyl)-1,2,4-triazolo[1,5-a]pyrimidin-7-ol and biological targets. This approach accelerates the drug discovery process by identifying promising candidates before experimental validation.

The future direction of research on this compound includes exploring its role in combination therapies and understanding its environmental stability. Given its structural complexity and potential biological significance, 5-(Difluoromethyl)-1,2,4-triazolo[1,5-a]pyrimidin-7-ol may serve as a foundation for developing next-generation therapeutics with improved efficacy and reduced side effects. As our understanding of molecular interactions evolves, this compound will likely continue to be a subject of intense investigation.

827587-45-1 (5-(Difluoromethyl)1,2,4triazolo1,5-apyrimidin-7-ol) Related Products

- 477889-19-3(1-{4-(2-Chloro-6-fluorobenzyl)oxyphenyl}-1-ethanol)

- 1188264-40-5(3-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-5-amine hydrochloride)

- 2648982-64-1(methyl 3-(1-oxo-1lambda6-thiomorpholin-1-ylidene)sulfamoylcyclobutane-1-carboxylate)

- 1806005-41-3(4-Chloro-5-(chloromethyl)-3-(difluoromethyl)-2-iodopyridine)

- 476634-03-4(N-4-(1H-1,3-benzodiazol-2-yl)phenylnaphthalene-1-carboxamide)

- 1428374-96-2(1-(cyclopropanesulfonyl)-N-(2-oxo-2H-chromen-3-yl)azetidine-3-carboxamide)

- 1539810-47-3(3-bromoimidazo1,5-apyrazine)

- 2227660-57-1((2S)-1-(5-bromo-2-methoxypyridin-3-yl)propan-2-ol)

- 1874509-76-8(2-(3-Bromo-1H-pyrazol-1-yl)-4-methylpyridine)

- 2228482-72-0(3-(4-bromo-3-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine)